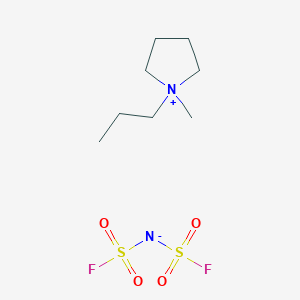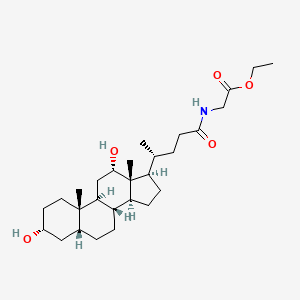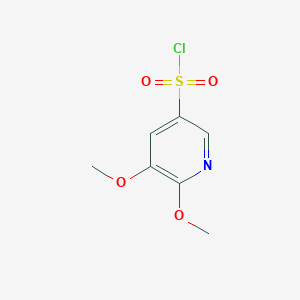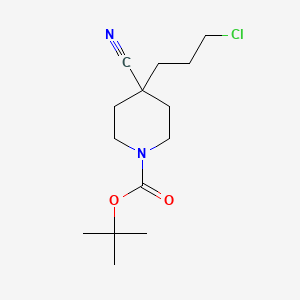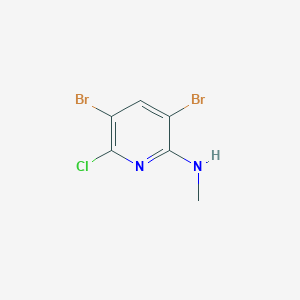![molecular formula C7H5Br2N3O B1435384 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1934625-19-0](/img/structure/B1435384.png)
3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
Overview
Description
3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocycle . It is a unique chemical provided to early discovery researchers . The molecular formula of this compound is C7H5Br2N3O .
Synthesis Analysis
The synthesis of pyrazolo[3,4-c]pyridines has been described in several studies . For instance, one study describes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrates how these compounds can be selectively elaborated along multiple growth vectors .Molecular Structure Analysis
The molecular structure of 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine consists of a pyrazolo[4,3-c]pyridine core with two bromine atoms at the 3 and 7 positions and a methoxy group at the 4 position .Scientific Research Applications
Antitumor Applications
A significant application of 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is in the field of antitumor agents. Compounds from the pyrazolo[4,3-c]pyridine series, including derivatives of 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine, have exhibited broad-spectrum antitumor activity against various tumor cell lines. These compounds have shown particular effectiveness against breast cancer, lung cancer, and ovarian cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009), (Razmienė et al., 2021).
Synthesis and Biomedical Applications
The synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, closely related to 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine, have been extensively studied. These compounds have shown potential in a range of biomedical applications, including their role in drug discovery and cancer research (Donaire-Arias et al., 2022).
Crystal Structure Analysis
Crystal structure analysis of related compounds has provided insights into the molecular structure and stability of these compounds. This knowledge is crucial for understanding their interaction with biological targets (Rao, Gunasundari, & Muthukumaran, 2020).
Antimicrobial Activity
Compounds in the pyrazolo[3,4-b]pyridine family have demonstrated antimicrobial activity. This includes effectiveness against various bacterial strains and potential use in treating infections (Dangar, Borkhataria, & Shah, 2014).
Pharmaceutical Synthesis
The synthesis of 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine and its derivatives has implications in pharmaceutical research. These syntheses contribute to the development of new drugs and therapeutic agents (Parekh et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
The biological activity of pyrazolopyridines can vary widely depending on the specific substituents present at various positions on the pyrazole and pyridine rings . Therefore, without specific study results, it’s difficult to predict the exact mechanism of action, biochemical pathways involved, pharmacokinetics, and effects of “3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine”.
properties
IUPAC Name |
3,7-dibromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3O/c1-13-7-4-5(3(8)2-10-7)11-12-6(4)9/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIOMQVVVZDNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=NNC(=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
